molecular formula C25H21N3O5S B15086297 Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B15086297
M. Wt: 475.5 g/mol
InChI Key: IVHWLYLEFSSYMI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols or amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate is unique due to its specific structural features, such as the quinazolinone core and the sulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5S/c1-32-19-13-11-18(12-14-19)28-23(30)20-5-3-4-6-21(20)27-25(28)34-15-22(29)26-17-9-7-16(8-10-17)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

IVHWLYLEFSSYMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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